molecular formula C12H12ClF3O2 B8031985 1-Chloro-3-(cyclopentyloxy)-5-(trifluoromethoxy)benzene

1-Chloro-3-(cyclopentyloxy)-5-(trifluoromethoxy)benzene

Cat. No.: B8031985
M. Wt: 280.67 g/mol
InChI Key: NEQSENKOROAKRN-UHFFFAOYSA-N
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Description

1-Chloro-3-(cyclopentyloxy)-5-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a cyclopentyloxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(cyclopentyloxy)-5-(trifluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-3-nitrobenzene, cyclopentanol, and trifluoromethanol.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of the nitro group with a cyclopentyloxy group. This reaction is typically carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent, such as iron powder and hydrochloric acid.

    Trifluoromethylation: The final step involves the introduction of the trifluoromethoxy group through a trifluoromethylation reaction. This can be achieved using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst, such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(cyclopentyloxy)-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce quinones.

Scientific Research Applications

1-Chloro-3-(cyclopentyloxy)-5-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(cyclopentyloxy)-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-(cyclopentyloxy)benzene: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    1-Chloro-3-(trifluoromethoxy)benzene: Lacks the cyclopentyloxy group, affecting its reactivity and applications.

    1-Chloro-5-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group is different, leading to variations in its chemical behavior.

Uniqueness

1-Chloro-3-(cyclopentyloxy)-5-(trifluoromethoxy)benzene is unique due to the presence of both cyclopentyloxy and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-chloro-3-cyclopentyloxy-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O2/c13-8-5-10(17-9-3-1-2-4-9)7-11(6-8)18-12(14,15)16/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQSENKOROAKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=CC(=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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